molecular formula C9H5BrFN B2834979 4-Bromo-8-fluoroisoquinoline CAS No. 1404367-17-4

4-Bromo-8-fluoroisoquinoline

Cat. No.: B2834979
CAS No.: 1404367-17-4
M. Wt: 226.048
InChI Key: UHILZFOAYBIJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-8-fluoroisoquinoline is a heterocyclic aromatic compound that features both bromine and fluorine substituents on an isoquinoline ring. Isoquinoline derivatives are known for their significant biological activities and are widely used in pharmaceuticals and materials science .

Scientific Research Applications

4-Bromo-8-fluoroisoquinoline has several applications in scientific research:

Safety and Hazards

4-Bromo-8-fluoroisoquinoline is considered harmful and has been assigned the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, cross-coupling reactions can yield various biaryl compounds .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-8-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the isoquinoline ring, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-bromo-8-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHILZFOAYBIJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide (DD; 0.6 g, 0.0041 mol) in carbon tetrachloride (15 mL) was added N-bromosuccinimide (1.08 g, 0.00603 mol) followed by AIBN (0.06 g, 0.00041 mol) and heated for 3 h at 80° C. Then carbon tetrachloride was evaporated and the crude was purified by column chromatography to get the title compound. 1H NMR (400 MHz, CDCl3) δ 9.46 (1H, s), 8.80 (s, 1H), 7.97-7.95 (d, J=8.4 Hz, 1H), 7.79-7.74 (m, 1H), 7.35-7.31 (dd, J=8.0, 9.6 Hz, 1H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 g
Type
reactant
Reaction Step Two

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